4-(2,2,2-TRIFLUOROETHYL)BENZENE-1-SULFONYL CHLORIDE
CAS No.: 883146-03-0
Cat. No.: VC2935839
Molecular Formula: C8H6ClF3O2S
Molecular Weight: 258.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883146-03-0 |
|---|---|
| Molecular Formula | C8H6ClF3O2S |
| Molecular Weight | 258.65 g/mol |
| IUPAC Name | 4-(2,2,2-trifluoroethyl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 |
| Standard InChI Key | PAGQPXLVRACSQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride features a benzene ring with two key substituents: a trifluoroethyl group at the para (4) position and a sulfonyl chloride group at position 1. The trifluoroethyl group consists of an ethyl chain with three fluorine atoms attached to the terminal carbon, creating a region of high electronegativity within the molecule. The sulfonyl chloride group comprises a central sulfur atom that forms double bonds with two oxygen atoms and a single bond with a chlorine atom, resulting in a tetrahedral geometry around the sulfur center.
The trifluoroethyl group introduces several notable features to the molecule, including enhanced lipophilicity, metabolic stability, and unique electronic effects that can be advantageous in pharmaceutical and materials applications. The C-F bonds in this group are among the strongest single bonds in organic chemistry, contributing to the compound's stability under various conditions and resistance to metabolic degradation.
Physical Properties
The physical properties of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride are influenced by both the fluorinated substituent and the polar sulfonyl chloride group. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C8H6ClF3O2S | Contains 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom |
| Molecular Weight | 258.65 g/mol | Calculated based on atomic weights of constituent elements |
| CAS Number | 883146-03-0 | Chemical Abstracts Service registry number for unique identification |
| IUPAC Name | 4-(2,2,2-trifluoroethyl)benzenesulfonyl chloride | Systematic name according to IUPAC nomenclature |
| Canonical SMILES | C1=CC(=CC=C1CC(F)(F)F)S(=O)(=O)Cl | Linear notation for molecular structure |
| InChI | InChI=1S/C8H6ClF3O2S/c9-15(13,14)7-3-1-6(2-4-7)5-8(10,11)12/h1-4H,5H2 | International Chemical Identifier |
| Physical State | Solid | At standard temperature and pressure |
| Solubility | Low in water, Soluble in organic solvents | Typical for compounds with both polar and non-polar regions |
| Stability | Reactive to moisture | Sulfonyl chloride group hydrolyzes in presence of water |
The compound's physical state is influenced by the balance between the polar sulfonyl chloride group and the hydrophobic trifluoroethyl moiety. The presence of the trifluoroethyl group contributes to the compound's low water solubility, while the polar sulfonyl chloride group enhances its solubility in moderately polar organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Due to the reactivity of the sulfonyl chloride group, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride is sensitive to moisture and undergoes hydrolysis to form the corresponding sulfonic acid. This reactivity necessitates storage under anhydrous conditions to maintain the compound's integrity and reactivity for synthetic applications.
Chemical Properties
The chemical behavior of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride is dominated by the high electrophilicity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. The sulfur atom in this group bears a substantial positive partial charge due to the electron-withdrawing effects of the adjacent oxygen atoms and the electronegative chlorine, making it an excellent target for nucleophilic attack.
The trifluoroethyl group exerts an electron-withdrawing influence on the benzene ring through both inductive and field effects. This electronic perturbation indirectly affects the reactivity of the sulfonyl chloride group, potentially modulating its susceptibility to nucleophilic attack compared to non-fluorinated analogues. The strong electron-withdrawing nature of the CF3 group also stabilizes carbanions that might form at the adjacent methylene position, influencing the compound's behavior under basic conditions.
Under anhydrous conditions, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride exhibits good stability, but it reacts readily with nucleophiles such as amines, alcohols, and thiols. These reactions typically proceed through a nucleophilic substitution mechanism, with displacement of the chloride leaving group, leading to the formation of sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Synthesis Methods
Laboratory Synthesis
Chemical Reactivity
Nucleophilic Substitution Reactions
The sulfonyl chloride group in 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions, making this functional group the primary site of reactivity in the molecule. These reactions typically proceed through attack of a nucleophile at the electrophilic sulfur center, resulting in displacement of the chloride leaving group.
The most common nucleophilic substitution reactions of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride include:
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Reactions with amines: Primary and secondary amines readily react with 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride to form sulfonamides (R-SO2-NR'R''). This transformation is particularly valuable in medicinal chemistry, where sulfonamides constitute an important class of pharmacophores with diverse biological activities. The reaction typically proceeds smoothly under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.
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Reactions with alcohols: Alcohols react with 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride to form sulfonate esters (R-SO2-OR'). These compounds are useful as alkylating agents, leaving groups in nucleophilic substitution reactions, or as protecting groups for alcohols in organic synthesis. The reaction generally requires basic conditions to promote the nucleophilicity of the alcohol and to neutralize the hydrogen chloride formed during the reaction.
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Reactions with thiols: Thiols (mercaptans) undergo reaction with 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride to form thiosulfonates (R-SO2-SR'). These compounds have applications in biochemistry, particularly in the study of protein structure and function, and in materials science for the development of specialty polymers and surface-modifying agents.
The rate and efficiency of these nucleophilic substitution reactions are influenced by various factors, including the nucleophilicity of the attacking species, steric considerations, solvent effects, and the presence of catalysts or bases. The electron-withdrawing effect of the trifluoroethyl group may modulate the electrophilicity of the sulfonyl chloride group, potentially affecting its reactivity profile compared to non-fluorinated analogues.
Other Significant Reactions
Beyond nucleophilic substitutions at the sulfonyl chloride group, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride can participate in various other chemical transformations that involve either the aromatic ring or the trifluoroethyl group.
The aromatic ring, despite being deactivated by the electron-withdrawing sulfonyl chloride and trifluoroethyl groups, can still undergo electrophilic aromatic substitution reactions under appropriate conditions. These reactions typically require strong electrophiles and forcing conditions, and they tend to occur at the position meta to both substituents, where the deactivating effects are minimized. Examples include nitration, halogenation, and Friedel-Crafts-type reactions, although these are generally less favorable compared to similar reactions with more electron-rich aromatic systems.
The trifluoroethyl group, particularly the methylene unit adjacent to the CF3 moiety, can exhibit interesting reactivity under specific conditions. In the presence of strong bases, deprotonation of this methylene group can occur, generating a carbanion stabilized by the adjacent trifluoromethyl group. This carbanion can act as a nucleophile in reactions with electrophiles, enabling functionalization at this position. Additionally, under certain oxidative conditions, the trifluoroethyl group can undergo transformations to introduce additional functionality.
Reduction of the sulfonyl chloride group can lead to various sulfur-containing derivatives, depending on the reducing agent and reaction conditions employed. For instance, reduction with lithium aluminum hydride can produce thiols, while controlled reduction with specific reagents might yield sulfinic acids or other partially reduced species. These transformations expand the utility of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride as a versatile building block in organic synthesis.
Hydrolysis of the sulfonyl chloride group, which occurs readily in the presence of water, leads to the formation of the corresponding sulfonic acid. While this reaction is generally considered a decomposition pathway during storage or handling, it can be deliberately employed as a synthetic transformation when the sulfonic acid is the desired product.
Applications
Pharmaceutical Applications
In pharmaceutical research and development, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride serves as a valuable intermediate for the synthesis of drug candidates and bioactive compounds. The trifluoroethyl group introduces several pharmacologically relevant properties, while the sulfonyl chloride functionality provides a versatile handle for structural diversification.
The incorporation of the trifluoroethyl group into pharmaceutical compounds offers several advantages, including:
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Enhanced metabolic stability: The C-F bonds resist oxidative metabolism by cytochrome P450 enzymes, potentially extending the half-life of drug molecules containing this moiety.
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Improved lipophilicity: The fluorinated moiety increases the lipophilicity of molecules, potentially enhancing membrane permeability and bioavailability.
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Modulation of acidity/basicity: The electron-withdrawing effect of the CF3 group can alter the pKa of adjacent functional groups, influencing the pharmacokinetic properties and target interaction of drug molecules.
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Increased binding affinity: Fluorinated groups can engage in specific interactions with protein targets, including interactions with hydrophobic pockets and potentially forming multipolar interactions with amino acid residues.
Through conversion of the sulfonyl chloride group to sulfonamides, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride contributes to the synthesis of compounds with potential applications as enzyme inhibitors, receptor modulators, and other biologically active molecules. The sulfonamide functionality itself is a privileged structure in medicinal chemistry, appearing in various drug classes including antibacterials, diuretics, antidiabetics, and anti-inflammatory agents.
Material Science Applications
The unique properties imparted by the trifluoroethyl group make derivatives of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride valuable in materials science applications. These include the development of specialty polymers, surface-active agents, and materials with enhanced thermal and chemical resistance.
In polymer chemistry, sulfonate esters derived from this compound can serve as monomers for the preparation of fluorinated polymers with specialized properties, such as:
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Low surface energy: Polymers containing fluorinated segments exhibit reduced surface energy, leading to water- and oil-repellent properties useful in protective coatings and stain-resistant materials.
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High thermal stability: The presence of C-F bonds enhances the thermal stability of materials, making them suitable for high-temperature applications.
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Chemical resistance: Fluorinated materials typically demonstrate improved resistance to chemical degradation, oxidation, and hydrolysis, extending their lifetime in harsh environments.
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Optical properties: The incorporation of fluorinated groups can influence the refractive index and optical transparency of materials, relevant for applications in optics and photonics.
The compound's derivatives also contribute to the development of surfactants and surface-modifying agents, where the combination of the hydrophobic trifluoroethyl group and the hydrophilic sulfonyl-derived functionality creates molecules with unique surface-active properties. These surfactants find applications in specialty coatings, emulsion stabilizers, and interfaces for complex fluid systems.
Other Industrial Uses
Beyond pharmaceuticals and materials science, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride finds applications in various other industrial contexts, including agrochemicals, catalysis, and analytical chemistry.
In agricultural chemistry, derivatives of this compound contribute to the development of crop protection agents with enhanced stability and efficacy. The trifluoroethyl group can improve the penetration of active compounds through plant tissues and increase resistance to metabolic degradation, potentially enhancing the persistence and effectiveness of agricultural formulations.
As building blocks for catalysts, compounds derived from 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride can introduce fluorinated moieties that influence electronic properties, solubility profiles, and stability characteristics. These features can be particularly valuable in asymmetric catalysis, where the precise electronic and steric environment around a catalytic center determines selectivity outcomes.
In analytical chemistry, derivatives of 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride can serve as derivatizing agents for the analysis of specific functional groups, particularly for high-performance liquid chromatography (HPLC) or gas chromatography (GC) applications. The fluorinated moiety can enhance detection sensitivity in certain analytical techniques, such as fluorine-19 nuclear magnetic resonance (19F NMR) spectroscopy or mass spectrometry.
Table 2: Applications and Uses of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride
| Field | Specific Applications | Advantages of Using 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride |
|---|---|---|
| Pharmaceuticals | Synthesis of enzyme inhibitors, Anti-inflammatory agents, CNS-active compounds | Enhanced metabolic stability, Improved lipophilicity, Versatile functionality |
| Agrochemicals | Herbicides, Fungicides, Insecticides | Increased resistance to degradation, Improved penetration through plant tissues |
| Materials Science | Specialty polymers, Surface modifiers, Fluorinated materials | Thermal stability, Chemical resistance, Unique surface properties |
| Organic Synthesis | Protecting groups, Activating groups, Building blocks | Selective reactivity, Stability under various conditions |
Comparison with Related Compounds
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride belongs to a broader family of fluorinated aromatic sulfonyl chlorides, each with distinct structural features and reactivity profiles. Comparing this compound with structurally related substances provides insights into the structure-property relationships governing the behavior of this class of compounds.
Table 3: Comparison of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl chloride with Related Compounds
When compared to 4-methylbenzenesulfonyl chloride (tosyl chloride), which bears an electron-donating methyl group at the para position, 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl chloride shows distinct electronic effects. The electron-donating methyl group in tosyl chloride increases the electron density in the aromatic ring, potentially enhancing the reactivity of the sulfonyl chloride group toward nucleophiles compared to the trifluoroethyl counterpart.
The comparison with 2-(2',2'-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride highlights the influence of different fluorinated substituents and their positions on the aromatic ring . The difluoroethoxy group in this related compound provides a different electronic effect compared to the trifluoroethyl group, and its positioning at the ortho position (along with the trifluoromethyl group at the other ortho position) creates distinct steric and electronic environments that influence reactivity and physical properties.
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